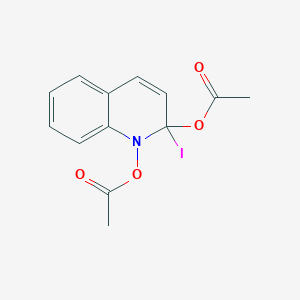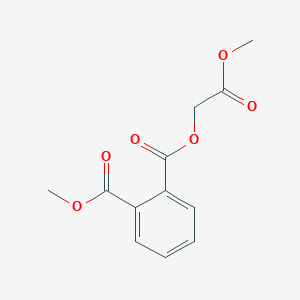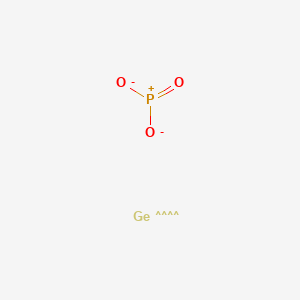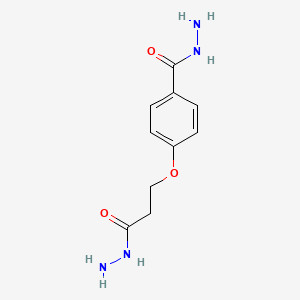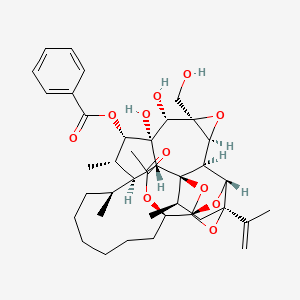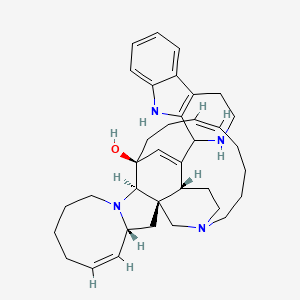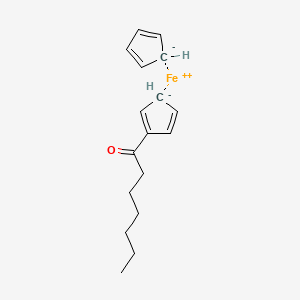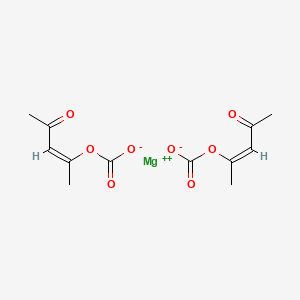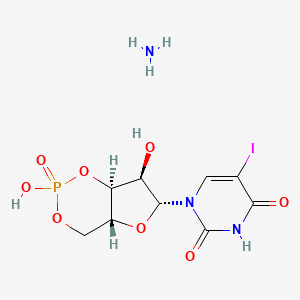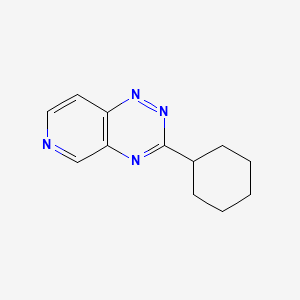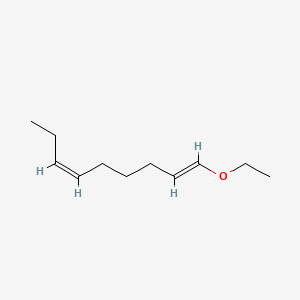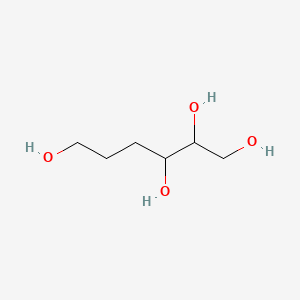
Hexane-1,2,3,6-tetrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexane-1,2,3,6-tetrol is an organic compound with the molecular formula C6H14O4 It is a tetrol, meaning it contains four hydroxyl (OH) groups attached to a hexane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexane-1,2,3,6-tetrol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of hexane derivatives. For instance, the hydrogenation of hexane-1,2,3,6-tetraone in the presence of a platinum catalyst can yield this compound. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure.
Industrial Production Methods
In an industrial setting, this compound can be produced from bio-renewable sources. For example, the catalytic conversion of cellulose-derived levoglucosanol in water using a bifunctional Pt/SiO2-Al2O3 catalyst at 150°C can yield this compound with high efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Hexane-1,2,3,6-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form hexane derivatives with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst, such as palladium (Pd) or platinum (Pt), is commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
Oxidation: Hexane-1,2,3,6-tetraone
Reduction: Hexane-1,2,3-triol
Substitution: Hexane-1,2,3,6-tetrahalide
Aplicaciones Científicas De Investigación
Hexane-1,2,3,6-tetrol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of metabolic pathways involving polyols.
Medicine: this compound derivatives are investigated for their potential therapeutic properties.
Industry: It is used in the production of bio-based chemicals, solvents, and surfactants.
Mecanismo De Acción
The mechanism by which hexane-1,2,3,6-tetrol exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, the hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound can also participate in redox reactions, altering the oxidative state of cellular components .
Comparación Con Compuestos Similares
Similar Compounds
- Hexane-1,2,5,6-tetrol
- Hexane-1,2,3,4-tetrol
- Hexane-1,2,3-triol
Uniqueness
Hexane-1,2,3,6-tetrol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable for targeted applications .
Propiedades
Número CAS |
84709-11-5 |
|---|---|
Fórmula molecular |
C6H14O4 |
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
hexane-1,2,3,6-tetrol |
InChI |
InChI=1S/C6H14O4/c7-3-1-2-5(9)6(10)4-8/h5-10H,1-4H2 |
Clave InChI |
RLMXGBGAZRVYIX-UHFFFAOYSA-N |
SMILES canónico |
C(CC(C(CO)O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



